molecular formula C7H2F5NO2S B14059288 1,4-Difluoro-2-nitro-6-(trifluoromethylthio)benzene

1,4-Difluoro-2-nitro-6-(trifluoromethylthio)benzene

Cat. No.: B14059288
M. Wt: 259.16 g/mol
InChI Key: GQIPQJOYKTYUCF-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-nitro-6-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2F5NO2S It is characterized by the presence of two fluorine atoms, a nitro group, and a trifluoromethylthio group attached to a benzene ring

Preparation Methods

The synthesis of 1,4-Difluoro-2-nitro-6-(trifluoromethylthio)benzene typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired substitution pattern .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

1,4-Difluoro-2-nitro-6-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The trifluoromethylthio group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.

Common reagents used in these reactions include sodium hydride, palladium catalysts, and hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,4-Difluoro-2-nitro-6-(trifluoromethylthio)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,4-Difluoro-2-nitro-6-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

1,4-Difluoro-2-nitro-6-(trifluoromethylthio)benzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H2F5NO2S

Molecular Weight

259.16 g/mol

IUPAC Name

2,5-difluoro-1-nitro-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2F5NO2S/c8-3-1-4(13(14)15)6(9)5(2-3)16-7(10,11)12/h1-2H

InChI Key

GQIPQJOYKTYUCF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)SC(F)(F)F)F

Origin of Product

United States

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